BTZ

Multiple Myeloma In Vitro Pharmacology Cytotoxicity

Proteasome research often requires reversible inhibition to study recovery kinetics-irreversible inhibitors cannot meet this need. Bortezomib (BTZ) provides a well-characterized reversible mechanism that enables precise temporal control. • Reversible 20S proteasome inhibitor (IC50 17.1 nM in HMCLs) allows washout experiments to measure proteasome reactivation. • Subcutaneous route validated in Phase III trials delivers equivalent AUC with lower Cmax, reducing neuropathy risk. • Generic availability post-patent expiry ensures cost-efficiency for large-scale in vivo studies. • Multiple pack sizes in stock with global shipping.

Molecular Formula C21H17Cl2N9O2
Molecular Weight 498.328
Cat. No. B1192422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTZ
SynonymsBTZ
Molecular FormulaC21H17Cl2N9O2
Molecular Weight498.328
Structural Identifiers
SMILESO=C(OCCC#C)NC1=CC(C2=CC=C(C)C(NC3=NC(Cl)=NC(Cl)=N3)=C2)=NN4C1=NN=C4C
InChIInChI=1S/C21H17Cl2N9O2/c1-4-5-8-34-21(33)25-16-10-15(31-32-12(3)29-30-17(16)32)13-7-6-11(2)14(9-13)24-20-27-18(22)26-19(23)28-20/h1,6-7,9-10H,5,8H2,2-3H3,(H,25,33)(H,24,26,27,28)
InChIKeyALHDRILUIXYPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BTZ (Bortezomib) Procurement Guide: First-in-Class Proteasome Inhibitor for Multiple Myeloma Research


BTZ (Bortezomib) is a first-in-class, reversible dipeptide boronic acid proteasome inhibitor that primarily targets the chymotrypsin-like (ChT-L) activity of the 20S proteasome [1]. It is approved for the treatment of multiple myeloma and mantle cell lymphoma, and it remains the most extensively studied and clinically validated proteasome inhibitor available [2]. The compound is typically administered via intravenous bolus or subcutaneous injection, and its patent expiry has led to the availability of numerous generic formulations [3].

BTZ (Bortezomib) vs. Next-Generation Proteasome Inhibitors: Why Simple Substitution Is Not Recommended


Despite the emergence of newer proteasome inhibitors like carfilzomib, ixazomib, and oprozomib, BTZ remains a distinct chemical and pharmacological entity with a unique binding profile and extensive clinical validation [1]. Attempting to substitute BTZ with a next-generation analog without careful consideration of differential potency, selectivity, pharmacokinetics, and toxicity profiles is scientifically unsound and may lead to unpredictable experimental outcomes [2]. The following quantitative evidence guide delineates the specific, measurable parameters where BTZ demonstrates clear differentiation from its closest comparators, enabling informed procurement decisions for research and clinical applications [3].

BTZ (Bortezomib) Quantitative Differentiation Evidence: Comparative Data vs. Carfilzomib, Ixazomib, and Oprozomib


BTZ Exhibits a Distinct In Vitro Potency Profile Compared to Carfilzomib in Multiple Myeloma Cell Lines

In a panel of human myeloma cell lines (HMCLs), BTZ demonstrated a mean IC50 of 17.1 nM, which was less potent than carfilzomib (mean IC50 = 10.9 nM) but significantly more potent than ixazomib (mean IC50 = 155.3 nM) and oprozomib (mean IC50 = 45.8 nM) [1]. This indicates that BTZ occupies a specific potency niche distinct from both irreversible (carfilzomib) and oral (ixazomib) proteasome inhibitors, which is critical for designing dose-response experiments and combination studies [2].

Multiple Myeloma In Vitro Pharmacology Cytotoxicity

BTZ Demonstrates Reversible Proteasome Binding Kinetics, Contrasting with the Irreversible Binding of Carfilzomib

BTZ is a reversible inhibitor of the 20S proteasome, whereas carfilzomib (CFZ) is an irreversible epoxyketone-based inhibitor [1]. This fundamental difference in binding kinetics translates to a distinct pharmacodynamic profile: BTZ's reversible binding allows for more rapid recovery of proteasome function upon drug clearance, while CFZ's irreversible inhibition results in sustained proteasome suppression even after the drug is removed [2]. Preclinical studies have demonstrated that carfilzomib exhibits sustained inhibition of proteasomal ChT-L activity and greater selectivity than bortezomib, which is thought to contribute to its improved tolerability profile [3].

Mechanism of Action Binding Kinetics Pharmacodynamics

Subcutaneous BTZ Administration Provides Equivalent Systemic Exposure to Intravenous Dosing with Reduced Peak Plasma Concentrations

A phase III clinical trial (MMY-3021) demonstrated that subcutaneous (SC) administration of BTZ (1.3 mg/m²) resulted in equivalent total systemic exposure (AUC(last)) compared to intravenous (IV) administration (mean AUC(last): SC = 155 ng·h/mL vs. IV = 151 ng·h/mL; geometric mean ratio = 0.992, 90% CI 80.18–122.80) [1]. However, the maximum plasma concentration (Cmax) was significantly lower with SC administration (mean 20.4 ng/mL) compared to IV (mean 223 ng/mL) [2]. This pharmacokinetic difference is clinically relevant as it is associated with a significantly lower incidence of peripheral neuropathy in the SC arm (38% vs. 53% for IV, p=0.044) [3].

Pharmacokinetics Route of Administration Safety

BTZ Shows Inferior Progression-Free Survival Compared to Carfilzomib in the Head-to-Head Phase 3 ENDEAVOR Trial

In the randomized phase 3 ENDEAVOR trial (N=929), patients with relapsed or refractory multiple myeloma treated with carfilzomib plus dexamethasone (Kd) experienced a significantly longer median progression-free survival (PFS) of 18.7 months compared to 9.4 months for those receiving bortezomib plus dexamethasone (Vd), representing a hazard ratio (HR) of 0.53 (95% CI 0.44–0.65; p<0.0001) [1]. This head-to-head comparison establishes that, while BTZ is an effective therapy, carfilzomib provides superior PFS in this specific patient population, which must be weighed against other factors such as toxicity and cost when selecting a proteasome inhibitor for clinical protocols [2].

Clinical Efficacy Randomized Controlled Trial Progression-Free Survival

BTZ Demonstrates Higher In Vitro Potency Compared to Ixazomib in BTZ-Resistant Myeloma Cell Lines

In a study comparing the sensitivity of bortezomib-resistant (BtzR) human myeloma cell lines (HMCLs) to various proteasome inhibitors, the mean IC50 for carfilzomib was 6 nM and for ixazomib was 70 nM, compared to 3 nM and 21 nM, respectively, in the parental HMCLs [1]. While both BTZ-resistant lines exhibited cross-resistance to the other PIs, the relative increase in IC50 was less pronounced for carfilzomib than for ixazomib, suggesting that carfilzomib may retain greater activity in the context of BTZ resistance [2]. This differential sensitivity highlights the importance of considering prior BTZ exposure when selecting subsequent proteasome inhibitor therapy.

Drug Resistance In Vitro Pharmacology Comparative Potency

Optimal Research and Industrial Applications for BTZ (Bortezomib) Based on Comparative Evidence


In Vitro Studies Requiring a Reversible Proteasome Inhibitor with Defined Potency

For researchers designing experiments to elucidate the acute effects of proteasome inhibition and subsequent recovery, BTZ's reversible binding mechanism offers a distinct advantage over irreversible inhibitors like carfilzomib. The well-characterized IC50 of 17.1 nM in HMCLs [1] allows for precise dosing and washout studies to investigate the kinetics of proteasome reactivation, which is not feasible with an irreversible inhibitor.

Preclinical Models and Clinical Trials Utilizing Subcutaneous Administration to Mitigate Neurotoxicity

Investigators seeking to minimize peripheral neuropathy while maintaining systemic exposure should prioritize BTZ due to the validated subcutaneous route of administration. The phase III evidence demonstrating equivalent AUC with a significantly lower Cmax [2] provides a strong rationale for using BTZ over other proteasome inhibitors that lack an approved or well-studied subcutaneous formulation, particularly in studies where neuropathy is a primary endpoint or concern.

Studies Investigating Acquired Proteasome Inhibitor Resistance

BTZ-resistant cell lines serve as invaluable models for studying mechanisms of resistance to this class of drugs. The differential cross-resistance patterns observed with carfilzomib and ixazomib [3] make BTZ-resistant lines a powerful tool for screening novel agents designed to overcome resistance and for understanding the structural and functional changes in the proteasome that occur under selective pressure.

Cost-Effective Large-Scale Preclinical Studies

Given the widespread availability of generic BTZ formulations following patent expiry [4], it represents the most economical option for large-scale in vivo studies requiring proteasome inhibition. While carfilzomib may offer superior efficacy in certain clinical settings, the significant cost differential makes BTZ the pragmatic choice for preliminary investigations, combination screening, and studies where the endpoint is not solely dependent on maximizing PFS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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